molecular formula C10H8FN3O2S3 B2446631 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride CAS No. 307512-57-8

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride

Cat. No. B2446631
CAS RN: 307512-57-8
M. Wt: 317.37
InChI Key: OAUIRQJNIHCLTP-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride, also known as TBET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
In plants, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to enhance the activity of various enzymes involved in plant growth and development, leading to increased plant growth and yield.
Biochemical and Physiological Effects:
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to enhance photosynthesis, increase chlorophyll content, and improve nutrient uptake, leading to increased plant growth and yield.

Advantages and Limitations for Lab Experiments

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. However, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride. In medicine, further studies are needed to fully understand its anticancer and anti-inflammatory activities, as well as its potential use in the treatment of neurodegenerative diseases. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to fully understand its potential as a crosslinking agent for various polymers.

Synthesis Methods

The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride involves the reaction of 2-mercaptoethanesulfonic acid with thionyl chloride to form 2-chloroethanesulfonic acid. This is then reacted with 2-mercapto-1,3-benzothiazole and sodium azide to form the intermediate compound, which is then reacted with triethylamine and sulfur tetrafluoride to form 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride.

Scientific Research Applications

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. It has also been studied for its potential use as a pesticide, as it exhibits insecticidal activity against various insect pests.
In material science, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has been studied for its potential use as a crosslinking agent for various polymers, as it has been shown to improve the mechanical properties of the resulting materials.

properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2S3/c11-19(15,16)6-5-17-9-12-13-10-14(9)7-3-1-2-4-8(7)18-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUIRQJNIHCLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCS(=O)(=O)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride

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